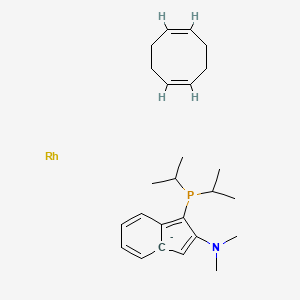

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is an organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a phosphanyl-inden-amine ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium typically involves the coordination of rhodium to the cyclooctadiene and phosphanyl-inden-amine ligands. This can be achieved through the reaction of a rhodium precursor, such as rhodium chloride, with the ligands under inert atmosphere conditions. The reaction is often carried out in a solvent like dichloromethane or toluene, and may require heating to facilitate ligand exchange.

Industrial Production Methods

Industrial production of such organometallic compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reagents and products.

Análisis De Reacciones Químicas

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium can undergo various types of reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium center.

Substitution: Ligands coordinated to the rhodium can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) complex, while substitution reactions could produce a variety of rhodium-ligand complexes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

While specific applications in biology and medicine are less common, organometallic rhodium complexes have been explored for their potential as anticancer agents and in imaging applications due to their unique electronic properties.

Industry

In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.

Mecanismo De Acción

The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium exerts its effects typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition, migratory insertion, or reductive elimination processes. The specific pathways depend on the type of reaction being catalyzed.

Comparación Con Compuestos Similares

Similar Compounds

Cyclooctadiene rhodium chloride dimer: Another rhodium complex with cyclooctadiene ligands, used in similar catalytic applications.

Rhodium triphenylphosphine complexes: These complexes feature triphenylphosphine ligands and are widely used in catalysis.

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium lies in its specific ligand environment, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and selectivity in catalytic processes.

Actividad Biológica

The compound (1Z,5Z)-cycloocta-1,5-diene; 1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine; rhodium , commonly referred to as a rhodium complex, is notable for its applications in catalysis and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical properties, and relevant case studies.

Molecular Composition

The compound's molecular formula is C30H48BF4FeP2Rh, with a molecular weight of approximately 716.21 g/mol. It features a rhodium center coordinated to cycloocta-1,5-diene and phosphine ligands.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 716.20500 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Solubility | Insoluble in water |

The biological activity of this compound is primarily attributed to its role as a catalyst in various biochemical reactions. It facilitates asymmetric hydrogenation and coupling reactions, which are crucial in synthesizing biologically active compounds. The interaction with prochiral alkenes allows for the formation of enantiomerically enriched products, which are essential in pharmaceuticals.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Catalytic Activity : It acts as a catalyst for hydrogenation reactions, enhancing the rate at which substrates are converted into products.

- Cell Signaling Modulation : The compound can modulate cellular processes by interacting with specific enzymes and proteins, affecting phosphorylation states and signaling pathways.

Cellular Effects

Research indicates that this compound can have both beneficial and adverse effects on cellular functions:

- Low Doses : At low concentrations, it may enhance catalytic activity and promote beneficial biochemical reactions.

- High Doses : Conversely, at elevated levels, it can induce oxidative stress and cellular damage, leading to toxicity.

Study 1: Catalytic Efficiency in Organic Synthesis

A study investigated the efficiency of this rhodium complex in asymmetric hydrogenation reactions. The results demonstrated that the compound exhibited high catalytic activity, yielding up to 95% enantiomeric excess in specific substrates. This study highlights the compound's potential in synthesizing chiral pharmaceuticals.

Study 2: Toxicological Assessment

Another research focused on the toxicological profile of the compound in animal models. It was observed that exposure to high doses led to significant oxidative stress markers and cellular apoptosis. These findings underscore the importance of dosage regulation when utilizing this compound in biological applications.

Propiedades

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NP.C8H12.Rh/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;/h7-13H,1-6H3;1-2,7-8H,3-6H2;/q-1;;/b;2-1-,8-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYSCVNBRZAFX-GHDUESPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=C2C=CC=C[C-]2C=C1N(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(P(C(C)C)C1=C2[C-](C=C1N(C)C)C=CC=C2)C.C1/C=C\CC/C=C\C1.[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NPRh- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.